

Discovery and characterization of the Parvin protein family

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An In-depth Technical Guide to the Discovery and Characterization of the Parvin Protein Family

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Parvin protein family, comprising α -Parvin, β -Parvin, and γ -Parvin, represents a critical class of adaptor proteins that are fundamental to the structural and signaling integrity of cell-matrix adhesions. These proteins are key components of the focal adhesion complex, where they mediate the linkage between integrin receptors and the actin cytoskeleton. Through their participation in the highly conserved Integrin-Linked Kinase (ILK)-PINCH-Parvin (IPP) ternary complex, Parvins play a central role in regulating essential cellular processes, including cell adhesion, spreading, migration, and survival signaling.[1][2][3] Dysregulation of Parvin function is implicated in various pathologies, including cancer progression and cardiovascular diseases, making this protein family a subject of intense research and a potential target for therapeutic intervention. This guide provides a comprehensive overview of the discovery, structural characteristics, molecular interactions, and functional roles of the Parvin family, supplemented with detailed experimental protocols and quantitative data.

Discovery and Nomenclature

The discovery of the Parvin family members occurred nearly simultaneously through the work of several independent laboratories in the early 2000s, leading to initial diversity in nomenclature.[1]

- α -Parvin (PARVA) was identified through multiple approaches. It was cloned from a rat cDNA library and named actopaxin due to its binding to F-actin and the LD1 motif of paxillin.[1] A yeast two-hybrid screen for ILK binding partners independently identified it as CH-ILKBP (Calponin Homology domain-containing ILK Binding Protein).[1]
- β -Parvin (PARVB) was also discovered as an ILK-interacting protein in a yeast two-hybrid screen and was named affixin.[1]
- γ -Parvin (PARVG) was identified along with its counterparts based on sequence homology to the actin-binding domain of α -actinin, at which point the unifying nomenclature of α -, β -, and γ -Parvin was proposed.[1]

Subsequent sequence comparisons confirmed that actopaxin and CH-ILKBP are identical to α -Parvin, and affixin is identical to β -Parvin.[1] These proteins are encoded by three distinct genes in mammals: PARVA, PARVB, and PARVG.[1]

Structural Characterization

Parvins are members of the α -actinin superfamily, characterized by a conserved domain architecture.[4][5] Their primary structure consists of an N-terminal region of variable length followed by two tandem calponin homology (CH) domains, designated CH1 and CH2.[1][6]

- **N-Terminal Domain:** This region is the most variable among the family members. The N-termini of α - and β -Parvin contain putative nuclear localization signals (NLS) and potential SH3-binding motifs (PxxP).[5]
- **Calponin Homology (CH) Domains:** Each CH domain is approximately 100 amino acids long, and they are separated by a linker region of about 60 amino acids.[1] These are considered "atypical" CH domains.[1] The CH1 domain is structurally related to the type 1 CH domain of spectrin, while the CH2 domain is more similar to the type 1 CH domain of α -actinin.[1] The C-terminal CH2 domain is a critical interaction hub, binding to key partners like ILK and paxillin.[1][7]

Quantitative Data Summary

Quantitative analysis of Parvin family members and their interactions is crucial for understanding their function. The following tables summarize key data on protein properties

and binding affinities.

Table 1: Properties of Human Parvin Family Members

Property	α -Parvin (PARVA)	β -Parvin (PARVB)	γ -Parvin (PARVG)
Gene Name	PARVA[8]	PARVB[9]	PARVG[1]
Common Aliases	Actopaxin, CH-ILKBP[1][8]	Affixin, CGI-56[1][9]	-
Protein Size (AA)	372[1]	364 (plus shorter isoforms)[1]	331[1]
Molecular Mass (kDa)	42.3[1]	41.8 (and smaller)[1]	37.5[1]
Tissue Distribution	Ubiquitously expressed, enriched in heart and skeletal muscle.[1]	Ubiquitously expressed, enriched in heart and skeletal muscle.[1][9]	Restricted distribution, predominant in lymphoid and hematopoietic tissues. [1]

Table 2: Binding Affinities of Parvin Proteins

Parvin Member	Binding Partner	Interaction Domain	Method	Dissociation Constant (Kd)
α -Parvin	F-actin	CH Domains	Actin Cosedimentation Assay	8.4 μ M[5]
β -Parvin	Paxillin (LD1 motif)	CH2 Domain	Surface Plasmon Resonance (SPR)	27 μ M[10]
β -Parvin	Paxillin (LD2 motif)	CH2 Domain	Surface Plasmon Resonance (SPR)	42 μ M[10]
β -Parvin	Paxillin (LD4 motif)	CH2 Domain	Surface Plasmon Resonance (SPR)	73 μ M[10]

Signaling Pathways and Molecular Interactions

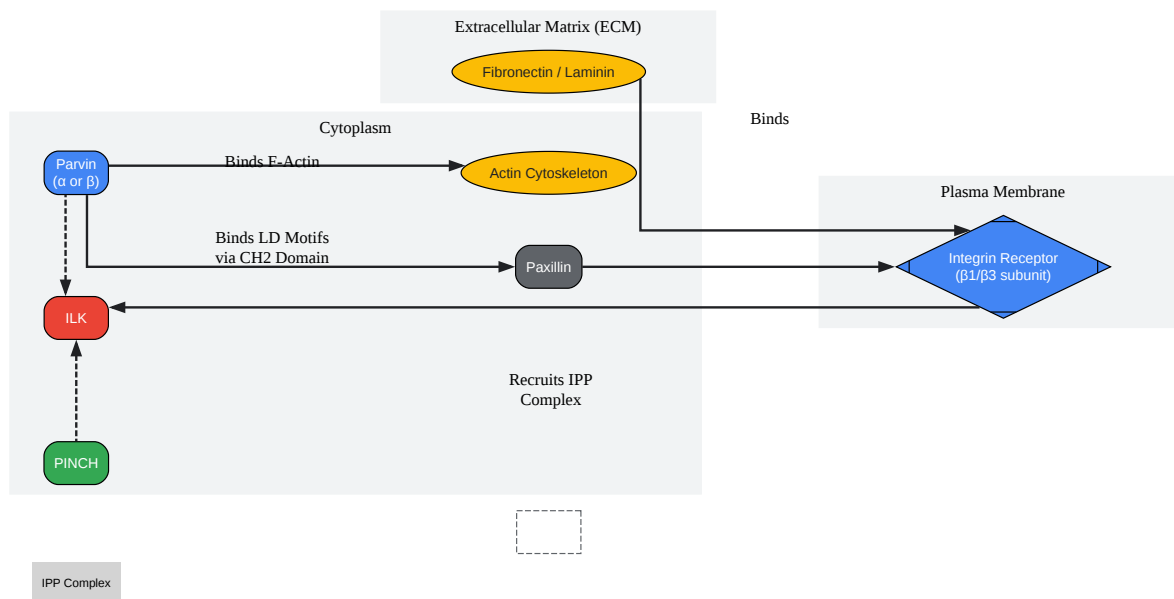
Parvins function as scaffolding proteins, lacking any intrinsic enzymatic activity.^[1] Their primary role is to orchestrate protein-protein interactions at focal adhesions, most notably through the formation of the IPP complex.^{[2][11]}

The ILK-PINCH-Parvin (IPP) Complex

The IPP complex is a cornerstone of integrin-mediated signaling.^[6]

- ILK (Integrin-Linked Kinase): Acts as the central scaffold. Its N-terminal ankyrin repeats bind to PINCH, while its C-terminal pseudokinase domain binds to the CH2 domain of a Parvin protein.^{[1][11]}
- PINCH (Particularly Interesting New Cys-His-rich protein): An adaptor protein that binds ILK.^[1]
- Parvin: Binds to ILK, completing the ternary complex. The binding of α -Parvin and β -Parvin to ILK is mutually exclusive.^{[1][9]}

This pre-assembled cytoplasmic complex is recruited to sites of integrin clustering at the cell membrane, where it links the cytoplasmic tail of β -integrins to the actin cytoskeleton.^{[1][11]} This linkage is essential for stabilizing adhesions and transducing bidirectional signals between the extracellular matrix (ECM) and the cell interior.^[1]



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Caption: The core ILK-PINCH-Parvin (IPP) signaling complex at focal adhesions.

Differential Interactions and Functions

Despite their structural homology, α -Parvin and β -Parvin exhibit distinct and sometimes opposing functions, largely due to their differential interactions with other proteins.[1][3]

- α -Parvin (PARVA):
 - Binds to Testicular Protein Kinase 1 (TESK1) and inhibits its activity, which can suppress cell spreading.[1]
 - Inhibits the activity of the small GTPase Rac1, thereby reducing cell spreading.[1]

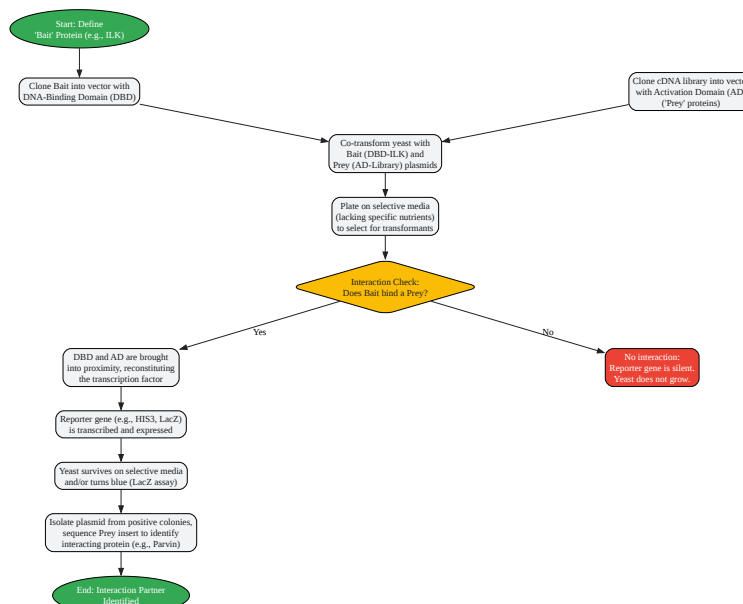
- Interacts with paxillin via its CH2 domain, contributing to its localization at focal adhesions.
[1]
- Binding to ILK is thought to increase ILK's kinase activity.[1]
- β -Parvin (PARVB):
 - Binds α -actinin and α -PIX (a Rac1/Cdc42 guanine nucleotide exchange factor), which can promote cell spreading and Rac1 activation.[1][9]
 - Inhibits ILK kinase activity, counteracting some of its oncogenic effects.[1][3]
 - Also binds directly to paxillin LD motifs, a function once thought to be exclusive to α -parvin.[7]

Experimental Protocols

The characterization of the Parvin family has relied on a variety of biochemical and genetic techniques to identify binding partners and elucidate function.

Workflow 1: Yeast Two-Hybrid (Y2H) Screening

This genetic method was instrumental in the initial discovery of Parvin-ILK interactions.[1] It identifies protein-protein interactions by reconstituting a functional transcription factor.



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Caption: Logical workflow for Yeast Two-Hybrid (Y2H) screening.

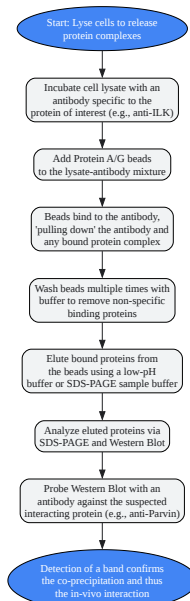
Detailed Methodology:

- **Vector Construction:** The coding sequence for the "bait" protein (e.g., ILK) is cloned in-frame with the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4) in a yeast expression vector. A cDNA library representing potential "prey" proteins is cloned in-frame with the corresponding activation domain (AD).
- **Yeast Transformation:** A suitable yeast strain, engineered with reporter genes (e.g., HIS3, LacZ) under the control of the transcription factor's binding site, is co-transformed with both the bait and prey plasmids.

- **Selection and Screening:** Transformed yeast are plated on selective medium lacking certain nutrients (e.g., histidine). If the bait and a prey protein interact, the DBD and AD are brought together, forming a functional transcription factor.
- **Reporter Activation:** The reconstituted transcription factor binds to the upstream activating sequence of the reporter genes, driving their expression. This allows the yeast to grow on the selective medium (HIS3 expression) and can be confirmed with a colorimetric assay (e.g., β -galactosidase assay for LacZ expression).
- **Identification:** Plasmids are isolated from positive yeast colonies, and the prey insert is sequenced to identify the interacting protein.^{[1][12]}

Workflow 2: Co-Immunoprecipitation (Co-IP)

Co-IP is a biochemical technique used to confirm protein-protein interactions within the native cellular environment. It was used to validate the interactions discovered by Y2H.^[1]



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Caption: Standard workflow for a Co-Immunoprecipitation (Co-IP) experiment.

Detailed Methodology:

- **Cell Lysis:** Cells expressing the proteins of interest are harvested and lysed using a non-denaturing lysis buffer to preserve protein-protein interactions.
- **Immunoprecipitation:** The cell lysate is incubated with an antibody specific to the target protein ("bait"). This antibody-protein complex is then captured by adding agarose or magnetic beads conjugated with Protein A or Protein G, which have a high affinity for the Fc region of antibodies.
- **Washing:** The beads are washed several times to remove proteins that are non-specifically bound to the beads or antibody.
- **Elution:** The captured proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer, which denatures the proteins and dissociates the complexes.
- **Detection:** The eluted sample is resolved by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected interaction partner ("prey"). The presence of the prey protein in the eluate indicates an interaction with the bait protein within the cell.^{[12][13]}

Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the kinetics (association and dissociation rates) and affinity (K_d) of biomolecular interactions in real-time without the need for labels. This method was used to quantify the binding affinity between β -Parvin and paxillin LD motifs.^[10]

Detailed Methodology:

- **Chip Preparation:** A "ligand" protein (e.g., purified β -Parvin CH2 domain) is immobilized onto the surface of a sensor chip.
- **Analyte Injection:** A solution containing the "analyte" (e.g., a synthetic paxillin LD motif peptide) is flowed over the sensor surface at a constant concentration.

- Association Phase: As the analyte binds to the immobilized ligand, the accumulation of mass on the sensor surface causes a change in the refractive index, which is detected and recorded in real-time as an increase in the SPR signal (measured in Resonance Units, RU).
- Steady-State Phase: The injection continues until the binding reaches equilibrium, where the rate of association equals the rate of dissociation.
- Dissociation Phase: The analyte solution is replaced with a continuous flow of buffer. The analyte dissociates from the ligand, causing a decrease in the SPR signal over time.
- Data Analysis: The association (k_{on}) and dissociation (k_{off}) rate constants are determined by fitting the sensorgram data to kinetic models. The equilibrium dissociation constant (K_d) is then calculated as k_{off} / k_{on} . Repeating the experiment with multiple analyte concentrations ensures accuracy.^{[12][14]}

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